![molecular formula C9H10ClN3O B1327161 7-oxo-1-éthyl-5-(chlorométhyl)pyrazolo[1,5-a]pyrimidine CAS No. 1018165-90-6](/img/structure/B1327161.png)

7-oxo-1-éthyl-5-(chlorométhyl)pyrazolo[1,5-a]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

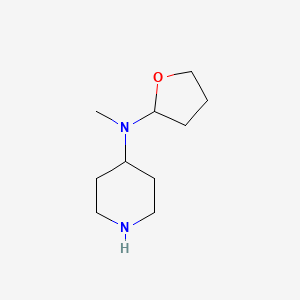

The compound “5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

Pyrimidines can be synthesized through various methods . For instance, Bruni et al. synthesized several pyrazolo[l,5-a]pyrimidin-7-ones via chemical transformations on the 2-phenyl site of 4,7-dihydro-4-ethyl-2-phenylpyrazolo[l,5-a]pyrimidin-7-one . Another method involves the use of a synthetic equivalent of carbonyl dielectrophile based on Meldrum’s acid .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives like “5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one” is complex and can be analyzed using various techniques .Chemical Reactions Analysis

Pyrimidine derivatives are known to undergo various chemical reactions . For example, nitroazolo-[5,1-c][1,2,4]triazines and nitroazolo[1,5-a]pyrimidines are a new family of antiviral compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one” can be determined using various analytical techniques .Applications De Recherche Scientifique

Synthèse de composés hétérocycliques

Ce composé sert de précurseur dans la synthèse de divers composés hétérocycliques, qui sont essentiels en chimie médicinale. Le groupe chlorométhyle peut subir des réactions de substitution nucléophile pour former de nouvelles liaisons avec des hétérocycles contenant de l'azote, conduisant à une gamme diversifiée de molécules biologiquement actives .

Développement d'inhibiteurs de tyrosine kinase

Le noyau pyrazolopyrimidine est structurellement similaire à l'adénosine triphosphate (ATP), ce qui en fait un échafaudage potentiel pour la conception d'inhibiteurs de tyrosine kinase. Ces inhibiteurs peuvent interférer avec les voies de transduction du signal dans les cellules cancéreuses, inhibant ainsi la croissance et la prolifération tumorales .

Recherche anticancéreuse

En raison de son potentiel à agir comme un inhibiteur de kinase, ce composé peut être utilisé dans la recherche anticancéreuse. En modifiant la structure de base, les chercheurs peuvent développer de nouveaux dérivés avec une efficacité et une sélectivité améliorées contre diverses lignées cellulaires cancéreuses .

Développement de pharmacophores

La structure unique de ce composé lui permet d'être utilisé comme modèle pharmacophore dans la conception de médicaments. Sa capacité à interagir avec différentes enzymes et récepteurs peut être explorée pour développer de nouveaux médicaments aux effets thérapeutiques ciblés .

Synthèse de dérivés stéroïdiens

Le composé peut être utilisé pour synthétiser des dérivés stéroïdiens en réagissant avec des échafaudages stéroïdiens. Cela peut conduire à la création de nouveaux composés aux activités physiologiques modifiées, qui sont précieux dans l'étude de l'endocrinologie et du métabolisme .

Mécanisme D'action

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been reported to inhibit cdk2, a cyclin-dependent kinase .

Mode of Action

If it acts similarly to related compounds, it may interact with its targets, such as cdk2, and inhibit their function . This inhibition could lead to changes in cellular processes, particularly those related to cell cycle progression and proliferation .

Biochemical Pathways

If it acts similarly to related compounds, it may affect pathways related to cell cycle progression and proliferation, given the potential inhibition of cdk2 .

Result of Action

If it acts similarly to related compounds, it may inhibit cell cycle progression and induce apoptosis in certain cell lines .

Safety and Hazards

Orientations Futures

Research on pyrimidine derivatives like “5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one” is ongoing, with a focus on their potential applications in medicine . For instance, QO-40, a compound structurally similar to “5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one”, has been reported to stimulate the activity of KCNQ2/KCNQ3 K+ channels, suggesting potential applications in treating diseases related to these channels .

Analyse Biochimique

Biochemical Properties

5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, 5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one can modulate cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of 5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the programmed cell death pathway . Additionally, 5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one can affect the expression of genes related to cell cycle regulation, thereby inhibiting the proliferation of cancer cells .

Molecular Mechanism

At the molecular level, 5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific kinases, which leads to the disruption of cell signaling pathways. This compound binds to the active site of the kinase, preventing its interaction with substrates and thereby inhibiting its activity . Additionally, 5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to 5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of 5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one vary with different dosages. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The interaction of 5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one with these enzymes can also affect the metabolic flux and levels of other metabolites in the body .

Transport and Distribution

The transport and distribution of 5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported into cells by specific transporters, where it can accumulate and exert its effects . Additionally, binding proteins can facilitate its distribution to different cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one is crucial for its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with various enzymes and proteins, while in the nucleus, it can modulate gene expression by interacting with transcription factors and other regulatory proteins . Post-translational modifications, such as phosphorylation, can also influence its subcellular localization and activity .

Propriétés

IUPAC Name |

5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c1-2-12-4-3-8-11-7(6-10)5-9(14)13(8)12/h3-5H,2,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZPIAHQUTXXCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC2=NC(=CC(=O)N21)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327078.png)

![1-{3-[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]propanoyl}piperidine-4-carboxylic acid](/img/structure/B1327081.png)

![4-({[5-(2-Fluorobenzyl)-1,3,4-thiadiazol-2-YL]-carbonyl}amino)benzoic acid](/img/structure/B1327084.png)

![4-[(5-{[(2,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid](/img/structure/B1327085.png)

![3-[(4-Chlorobenzyl)oxy]azetidine](/img/structure/B1327091.png)

![[1-(3,4,5-Trimethoxybenzoyl)piperidin-4-yl]acetic acid](/img/structure/B1327093.png)

![Ethyl 5-{[(4-chlorophenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327097.png)

![tert-butyl 3-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1327099.png)

![Ethyl 5-{[(4-methylphenyl)amino]carbonyl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B1327100.png)

![{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid](/img/structure/B1327102.png)

![N-methyl-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine](/img/structure/B1327105.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1327108.png)